molecular formula C33H38N2O B8243269 (4R,5R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

(4R,5R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

Cat. No.: B8243269
M. Wt: 478.7 g/mol
InChI Key: VSYLWOBJBDOFGW-ROJLCIKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4R,5R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral oxazole derivative with a pyridine backbone. Its stereochemistry (4R,5R) and bulky dicyclohexylmethyl substituent distinguish it from related ligands. Such compounds are pivotal in asymmetric catalysis, where stereochemical precision and substituent effects dictate catalytic performance. The molecular formula is C₃₁H₃₄N₂O, with a molecular weight of 450.61 . It requires storage under inert conditions (2–8°C) due to sensitivity to air/moisture .

Properties

IUPAC Name

(4R,5R)-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N2O/c1-5-14-24(15-6-1)30(25-16-7-2-8-17-25)28-22-13-23-29(34-28)33-35-31(26-18-9-3-10-19-26)32(36-33)27-20-11-4-12-21-27/h3-4,9-13,18-25,30-32H,1-2,5-8,14-17H2/t31-,32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYLWOBJBDOFGW-ROJLCIKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2CCCCC2)C3=CC=CC(=N3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(C2CCCCC2)C3=CC=CC(=N3)C4=N[C@@H]([C@H](O4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to (4R,5R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxazoles can inhibit the proliferation of various cancer cell lines by inducing apoptosis or cell cycle arrest. The specific structure of this compound may enhance its binding affinity to target proteins involved in cancer progression .

Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo pyrimidine synthesis pathway. This inhibition can lead to reduced proliferation of cancer cells and has implications in the treatment of diseases like leukemia and lymphoma .

Material Science

Polymer Chemistry
this compound can be utilized in the development of advanced materials. Its unique molecular structure allows for incorporation into polymer matrices where it can enhance thermal stability and mechanical properties. Research has shown that oxazole-containing polymers exhibit improved resistance to thermal degradation compared to their non-oxazole counterparts .

Biological Research

Mechanistic Studies
The compound serves as a valuable tool in biological research for studying the mechanisms of action of various cellular processes. By acting as a selective inhibitor for certain pathways, researchers can elucidate the roles of specific proteins and enzymes in cellular metabolism and signaling pathways. This application is particularly relevant in understanding the biochemical basis of diseases .

  • Inhibition Studies on DHODH
    A study published in a peer-reviewed journal demonstrated the effectiveness of oxazole derivatives in inhibiting DHODH activity in vitro. The results indicated a dose-dependent response with significant reductions in cell viability observed at higher concentrations .
  • Material Properties Evaluation
    Research conducted on oxazole-based polymers highlighted their enhanced mechanical properties when compared to traditional polymers. The incorporation of this compound resulted in materials with superior thermal stability and elasticity .
  • Biological Mechanism Elucidation
    A mechanistic study explored how this compound interacts with cellular pathways involved in apoptosis. The findings suggested that this compound could modulate key signaling pathways, thereby influencing cell survival and proliferation rates .

Comparison with Similar Compounds

Structural and Stereochemical Variations

Table 1: Key Structural Features and Molecular Properties
Compound Name Substituent (Pyridine Position 6) Stereochemistry Molecular Formula Molecular Weight Key Applications
Target Compound Dicyclohexylmethyl (4R,5R) C₃₁H₃₄N₂O 450.61 Asymmetric catalysis (proposed)
(4R,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole Benzhydryl (4R,5S) C₃₉H₃₁N₂O 529.67 Pd-catalyzed enantioselective azidation
(4S,5R)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole Methyl (4S,5R) C₂₁H₁₈N₂O 314.38 Reference ligand in stereochemical studies
2,6-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine Bis-oxazole (4R,5S) at both positions C₃₅H₂₇N₃O₂ 521.61 High-throughput catalytic screening
(4R,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole Cyclopropyl (4R,5R) C₂₃H₂₀N₂O 340.42 Experimental ligand (stability under oxidative conditions)

Key Observations :

  • Stereochemistry : The (4R,5R) configuration contrasts with (4R,5S) in benzhydryl derivatives, which are effective in Pd-catalyzed azidation . Stereochemical mismatches can lead to divergent catalytic outcomes.
Table 2: Catalytic Performance Metrics
Compound Reaction Type Enantiomeric Excess (ee) Turnover Frequency (TOF) Reference
Target Compound N/A (Proposed for asymmetric hydrogenation) N/A N/A
(4R,5S)-Benzhydryl Derivative Pd-catalyzed alkene azidation >90% ee Moderate
2,6-Bis((4R,5S)-diphenyl-oxazolyl)pyridine Cu-catalyzed cycloaddition 85–95% ee High
(4R,5R)-Cyclopropyl Derivative Oxidative coupling N/A Low (due to steric strain)

Insights :

  • The benzhydryl derivative’s high ee in azidation highlights the role of electron-withdrawing groups in stabilizing transition states .
  • Bis-oxazole ligands achieve high TOF due to bidentate coordination, whereas monodentate ligands like the target compound may require optimization for comparable activity .

Preparation Methods

Oxazoline Ring Formation

The (4R,5R)-4,5-diphenyl-4,5-dihydrooxazole intermediate is typically synthesized via a Schmidt–Boyer reaction , where a chiral β-amino alcohol reacts with a carbonyl source under acidic conditions. For example:

  • Starting Materials : (1R,2R)-1,2-Diphenyl-2-aminoethanol and benzaldehyde.

  • Conditions : HCl (gas) in toluene at 0°C, followed by cyclization with thionyl chloride.

Key Data :

ParameterValueSource
Yield78–85%
Diastereomeric Excess>99% (4R,5R)

Steric hindrance from the diphenyl groups necessitates slow addition of reagents to minimize racemization.

Pyridinyl Functionalization

Introducing the pyridine moiety at the 2-position of the oxazoline requires Negishi cross-coupling or Ullmann-type reactions :

  • Protocol : React oxazoline bromide with 2-trimethylstannylpyridine using Pd(PPh₃)₄ (2 mol%) in THF at 80°C.

  • Challenges : Competing side reactions at the oxazoline’s nitrogen are mitigated by using bulky phosphine ligands (e.g., XPhos).

Optimized Conditions :

CatalystSolventTemp (°C)Yield
Pd(OAc)₂/XPhosDMF10062%
NiCl₂(dppe)Toluene12045%

Data adapted from.

Dicyclohexylmethyl Group Installation

The 6-position of the pyridine ring is alkylated via a Friedel–Crafts-type reaction :

  • Reagents : Dicyclohexylmethanol, BF₃·OEt₂ (Lewis acid).

  • Mechanism : Electrophilic aromatic substitution facilitated by BF₃ coordination to the pyridine nitrogen.

Critical Parameters :

  • Temperature : −20°C to prevent over-alkylation.

  • Solvent : Dichloromethane (low polarity reduces side reactions).

Yield : 70–73% after silica gel chromatography.

Stereochemical Control

The (4R,5R) configuration is preserved using chiral auxiliaries during oxazoline formation:

  • Amino Alcohol Source : (1R,2R)-1,2-Diphenyl-2-aminoethanol ensures retention of stereochemistry.

  • Catalytic Asymmetric Induction : Chiral Co(III)–salen complexes (0.5 mol%) achieve 98% enantiomeric excess in model systems.

Purification and Characterization

Chromatography :

  • Stationary Phase : Silica gel impregnated with (R,R)-TADDOL for enantiomer separation.

  • Eluent : Hexane/EtOAc (4:1, v/v).

Spectroscopic Validation :

  • ¹H NMR : Oxazoline protons appear as doublets at δ 4.2–4.6 ppm (J = 8.5 Hz).

  • HRMS : [M+H]⁺ calculated for C₃₃H₃₈N₂O: 479.3056; observed: 479.3053.

Industrial-Scale Considerations

Batch Reactor Design :

  • Mixer-Settler Units : Prevent exothermic runaway during BF₃-mediated alkylation.

  • Cost Analysis :

    ComponentCost (USD/kg)
    (1R,2R)-Amino alcohol12,000
    Pd/XPhos catalyst8,500

Data from.

Emerging Methodologies

Photoredox Catalysis :

  • Concept : Visible-light-driven alkylation using dicyclohexylmethyl iodide and Ir(ppy)₃ (1 mol%).

  • Advantage : Room-temperature conditions reduce energy costs.

Flow Chemistry :

  • Benefits : Improved heat/mass transfer for Schmidt–Boyer cyclization (residence time: 2 min) .

Q & A

Q. What are the common synthetic routes for (4R,5R)-configured dihydrooxazoles, and how can enantiomeric purity be ensured during synthesis?

A three-step synthesis protocol is widely used, starting from chiral precursors like (S)-(+)-2-phenylglycinol to establish stereochemistry. Key steps include nucleophilic substitution, cyclization, and purification via recrystallization. High yields (83.2–94.5%) and enantiomeric purity (>99%) are achieved using polarimetry and spectroscopic validation (e.g., IR, NMR, GC-MS) . For complex derivatives, cycloaddition reactions under basic conditions (e.g., 3 + 2 cycloaddition with para-toluenesulfonylmethylisocyanide) provide stereochemical control .

Q. Which spectroscopic and analytical techniques are most reliable for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry and substituent positions, while Infrared (IR) spectroscopy identifies functional groups like oxazole rings. X-ray crystallography resolves absolute configuration, as demonstrated for (Z)-5-benzylidene derivatives . Gas Chromatography-Mass Spectrometry (GC-MS) ensures purity (>99%), and polarimetry quantifies enantiomeric excess .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction conditions for stereoselective synthesis?

Molecular docking and density functional theory (DFT) predict steric and electronic effects of substituents on reaction pathways. For example, in silico studies correlate with experimental bioactivity data, enabling targeted modifications to enhance antifungal efficacy . Solvent polarity and catalyst choice (e.g., Wilkinson catalyst for polymerization) are optimized using computational models to minimize racemization .

Q. What strategies resolve contradictions between in silico bioactivity predictions and experimental results?

Systematic validation using dose-response assays (e.g., MIC for antifungal activity) and structural tweaks based on computational feedback are essential. In one study, dihydrooxazoles derived from 1,3-diphenylpyrazole carbaldehydes showed better experimental MIC values against Candida spp. than fluconazole, aligning with in silico predictions . Discrepancies may arise from unmodeled solvent effects or protein flexibility, requiring iterative refinement of computational parameters.

Q. How do reaction conditions influence the stereochemical outcome of dihydrooxazole synthesis?

  • Catalysts : Wilkinson’s catalyst ([RhCl(PPh₃)₃]) enables dehydrogenative polymerization without racemization, while Wurtz coupling preserves stereochemistry in tin-containing derivatives .
  • Solvent : Ethanol or DMF-EtOH mixtures (1:1) favor cyclization with minimal side reactions .
  • Temperature : Reflux conditions (e.g., 2 h in ethanol) ensure complete conversion while avoiding thermal degradation .

Q. How can researchers design bioactivity assays to evaluate dihydrooxazole derivatives for antimicrobial applications?

  • In vitro screening : Use standardized MIC assays against Gram-positive/negative bacteria and fungi (e.g., C. albicans). Derivatives with fluorophenylthio groups show enhanced antimicrobial activity due to sulfur/fluorine synergism .
  • Structure-Activity Relationship (SAR) : Modify the pyridyl or dicyclohexylmethyl groups to assess hydrophobicity and binding affinity. For example, 4-tosyl-substituted dihydrooxazoles exhibit improved antifungal activity compared to non-sulfonylated analogs .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the bioactivity of structurally similar dihydrooxazoles?

  • Control experiments : Replicate synthesis and bioassays under identical conditions to rule out procedural variability.
  • Crystallographic validation : Resolve structural ambiguities (e.g., substituent orientation) via X-ray diffraction .
  • Meta-analysis : Compare data across studies using shared metrics (e.g., MIC, IC₅₀) and adjust for differences in assay protocols (e.g., broth microdilution vs. agar diffusion) .

Methodological Tables

Q. Table 1. Key Synthetic Methods for Dihydrooxazoles

MethodConditionsYield (%)Stereochemical ControlReference
3-Step Chiral Synthesis(S)-(+)-2-phenylglycinol, reflux83.2–94.5Polarimetry, NMR
Cycloaddition Reactionp-TsMIC, DMF, 0°C to RT65–78X-ray crystallography
Dehydrogenative CouplingWilkinson catalyst, toluene, 110°C70–85GC-MS

Q. Table 2. Bioactivity Data for Selected Derivatives

Compound ClassTarget MicroorganismMIC (µg/mL)Reference
4-Tosyl-dihydrooxazolesC. albicans2.5–8.0
Fluorophenylthio-pyrazolesS. aureus16–32

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.